Introduction: A Privileged Scaffold in Modern Drug Discovery
Introduction: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to (2S)-2-(Trifluoromethyl)azetidine: Synthesis, Properties, and Application
Executive Summary: (2S)-2-(Trifluoromethyl)azetidine is a chiral, four-membered heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, established synthetic methodologies, unique reactivity profile, and strategic applications. The incorporation of a trifluoromethyl (CF3) group onto the strained azetidine scaffold imparts profound effects on the molecule's physicochemical properties, including a notable reduction in the basicity of the ring nitrogen. A key feature of its chemistry is the regiospecific, nucleophile-driven ring-opening at the C4 position following N-activation, a behavior that contrasts with other 2-substituted azetidines. This unique reactivity, combined with the favorable pharmacokinetic contributions of the CF3 group, establishes (2S)-2-(trifluoromethyl)azetidine as a valuable scaffold for developing novel therapeutics.
Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as vital motifs in pharmaceutical design.[1] Their inherent ring strain and sp3-rich, conformationally rigid structure offer a unique three-dimensional profile that can enhance pharmacokinetic properties such as solubility and metabolic stability when incorporated into drug candidates.[1][2] The strategic introduction of a trifluoromethyl (CF3) group further amplifies the utility of this scaffold. The CF3 group is a well-established bioisostere for a methyl group but possesses starkly different electronic properties; its strong electron-withdrawing nature can significantly alter the biological and pharmacological characteristics of a parent molecule, including pKa, lipophilicity, and metabolic stability.[3]
Specifically, placing the CF3 group at the C2 position of the azetidine ring creates a chiral center and critically influences the basicity of the ring nitrogen. This modulation of pKa is a crucial tool for medicinal chemists to minimize off-target effects, particularly those associated with amine basicity, such as hERG channel binding.[3] Consequently, 2-(trifluoromethyl)azetidines are increasingly sought-after building blocks for structure-activity relationship (SAR) studies and lead optimization campaigns.[3][4]
Physicochemical and Spectroscopic Properties
Experimental physicochemical data for the free base form of (2S)-2-(trifluoromethyl)azetidine is not extensively documented in publicly available literature. However, its properties can be inferred from its common salt forms and computational predictions.
| Property | Value / Description | Source |
| Molecular Formula | C₄H₆F₃N | [5] |
| Molecular Weight | 125.09 g/mol | [5] |
| Monoisotopic Mass | 125.045235 Da | [5] |
| Physical Form | The tosylate salt is a white solid. The hydrochloride salt is a solid. The free base is likely a liquid or low-melting solid. | [6] |
| Predicted XlogP | 1.1 | [5] |
| Predicted TPSA | 12.03 Ų (for hydrochloride salt) | [7] |
| Storage | Store under inert atmosphere, refrigerated. | [8] |
Spectroscopic Characterization (Expected)
While a definitive, published spectrum for the parent compound is elusive, its spectroscopic characteristics can be reliably predicted based on fundamental principles and published data for closely related, substituted analogs.[9][10][11]
-
¹H NMR: The spectrum is expected to be complex due to spin-spin coupling between protons and the CF3 group.
-
H2 (methine): A complex multiplet, shifted downfield (approx. 3.5-4.0 ppm) due to the adjacent nitrogen and the highly electronegative CF3 group. It will exhibit coupling to the H3 protons and a characteristic ⁴J(H-F) coupling to the fluorine atoms.
-
H3 (methylene): Two diastereotopic protons appearing as distinct multiplets (approx. 2.0-2.8 ppm), each coupled to H2, H4 protons, and geminally to each other.
-
H4 (methylene): Two diastereotopic protons appearing as multiplets (approx. 3.6-4.2 ppm), coupled to the H3 protons and geminally to each other.
-
N-H: A broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
-
¹³C NMR:
-
C2: A quartet due to one-bond coupling with the three fluorine atoms (¹J(C-F) ≈ 280-290 Hz), shifted significantly downfield (approx. 60-70 ppm).
-
C3: A methylene signal around 25-35 ppm.
-
C4: A methylene signal adjacent to the nitrogen, expected around 45-55 ppm.
-
CF₃: A quartet with a large ¹J(C-F) coupling constant, appearing around 125-128 ppm.
-
-
¹⁹F NMR: The three fluorine atoms of the CF3 group are chemically equivalent and are expected to produce a single signal, typically a triplet due to coupling with the H2 proton (⁴J(F-H)), in the range of -70 to -80 ppm relative to CFCl₃.[12] The precise chemical shift is highly sensitive to the local chemical environment.[12][13]
-
Infrared (IR) Spectroscopy: Expected to show characteristic C-H stretching vibrations (aliphatic) around 2850-3000 cm⁻¹, an N-H stretch around 3300-3400 cm⁻¹, and strong, characteristic C-F stretching bands in the 1100-1350 cm⁻¹ region.
Synthesis and Manufacturing
The synthesis of 2-(trifluoromethyl)azetidines has been approached through several strategic routes. The most prevalent methods rely on the intramolecular cyclization of a linear precursor to form the C4-N bond.[3] A particularly robust and well-documented method was developed by De Kimpe and coworkers, starting from the readily available ethyl 4,4,4-trifluoroacetoacetate.[14][15]
An alternative advanced strategy involves the strain-release ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which can provide access to diversely substituted azetidines.[3][16]
Experimental Protocol: Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines
The following protocol is adapted from the work of De Kimpe et al. and represents a reliable four-step synthesis.[15]
Step 1: Imination - Formation of the Enamine
-
To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent (e.g., toluene), add a primary amine (R-NH₂, 1.0 eq).
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude enamine, which is often used in the next step without further purification. Causality: This step forms the C=N bond necessary for the subsequent reduction. The removal of water drives the equilibrium towards product formation.
Step 2: Hydride Reduction - Formation of the γ-Amino Alcohol
-
Dissolve the crude enamine from Step 1 in an alcoholic solvent (e.g., methanol).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, ~1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until complete.
-
Quench the reaction carefully with water, and then acidify with dilute HCl.
-
Basify the aqueous layer with NaOH and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic extracts (Na₂SO₄), filter, and concentrate to afford the γ-amino alcohol. Causality: NaBH₄ reduces both the ester and the enamine functionalities to the corresponding alcohol and amine, respectively, yielding the key linear precursor.
Step 3: Chlorination - Formation of the γ-Chloro Amine
-
Dissolve the γ-amino alcohol (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C.
-
Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Concentrate the mixture under reduced pressure to obtain the crude hydrochloride salt of the γ-chloro amine. Causality: Thionyl chloride selectively converts the primary alcohol into a chloride, which serves as the leaving group for the subsequent cyclization.
Step 4: Intramolecular Cyclization
-
Dissolve the crude γ-chloro amine hydrochloride salt in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS, ~2.5 eq) dropwise.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Cool the reaction, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry, filter, and concentrate the organic phase. Purify the residue by column chromatography (silica gel) to yield the final 1-alkyl-2-(trifluoromethyl)azetidine. Causality: The strong base is required to deprotonate the secondary amine, generating a potent nucleophile. The electron-withdrawing effect of the CF3 group reduces the nitrogen's intrinsic nucleophilicity, necessitating a strong base to facilitate the intramolecular Sₙ2 reaction that forms the azetidine ring.[15]
Chemical Reactivity and Handling
The reactivity of 2-(trifluoromethyl)azetidine is dominated by two key features: the nucleophilicity of the ring nitrogen and the strain of the four-membered ring, both of which are heavily influenced by the C2-trifluoromethyl substituent.
N-Functionalization and Ring-Opening Reactivity
The nitrogen atom can be functionalized via standard alkylation or acylation reactions. However, the most synthetically valuable transformation is the regiospecific ring-opening of the corresponding azetidinium salt.[14] Unlike azetidines bearing other electron-withdrawing groups at C2 (e.g., acyl, cyano), which often yield a mixture of C2 and C4 ring-opening products, 1-alkyl-2-(trifluoromethyl)azetidinium salts undergo nucleophilic attack exclusively at the C4 position.[14][15]
Mechanism:
-
Activation: The azetidine nitrogen is first "activated" by quaternization (e.g., through alkylation with an alkyl halide or protonation with an acid) to form a strained azetidinium ion. This enhances the ring strain and makes the ring carbons more electrophilic.
-
Nucleophilic Attack: A wide range of nucleophiles (including halides, alkoxides, and cyanide) attack the azetidinium ion.
-
Regiospecificity: The attack occurs exclusively at the C4 position (the carbon furthest from the CF3 group). This is attributed to the powerful inductive electron-withdrawing effect of the CF3 group, which deactivates the C2 carbon towards nucleophilic attack. The result is a clean, predictable ring-opening to yield γ-substituted α-(trifluoromethyl)amines.[14]
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